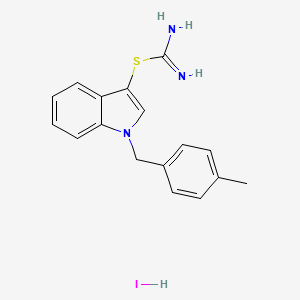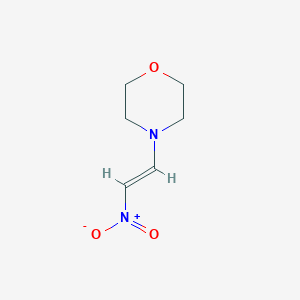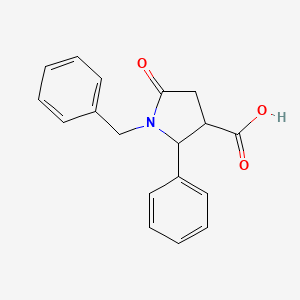![molecular formula C16H13N3O5 B2558874 N-(1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl)benzamid CAS No. 126940-54-3](/img/structure/B2558874.png)
N-(1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: is a complex organic compound with a molecular formula of C16H13N3O5 [_{{{CITATION{{{_1{126940-54-3 N-{1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano2,3-d ...
Wissenschaftliche Forschungsanwendungen
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Wirkmechanismus
Target of Action
The primary targets of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide are the proteins MEK1 and MEK2 . These proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cell proliferation .
Mode of Action
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: acts as a reversible inhibitor of MEK1 and MEK2 . It inhibits the growth of melanoma cells with the BRAFV600 mutation both in vitro and in vivo .
Biochemical Pathways
The compound affects the ERK pathway, which is involved in cell proliferation . The BRAFV600E mutation leads to the constitutive activation of the BRAF pathway, including MEK1 and MEK2 N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide inhibits this activation, thereby affecting the downstream effects of the pathway .
Pharmacokinetics
The pharmacokinetic properties of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide Its molecular properties such as melting point and molecular weight can be found . These properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.
Result of Action
The result of the action of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide is the inhibition of the growth of melanoma cells with the BRAFV600 mutation . This is achieved by inhibiting the activation of the BRAF pathway, including MEK1 and MEK2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide typically involves multiple steps, starting with the formation of the pyrano[2,3-d]pyrimidin core[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Vergleich Mit ähnlichen Verbindungen
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: is unique due to its specific structural features and potential applications. Similar compounds include other pyrano[2,3-d]pyrimidin derivatives, which may have different substituents or functional groups[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... These compounds can be compared based on their chemical properties, biological activities, and industrial uses.
List of Similar Compounds
Pyrano[2,3-d]pyrimidin-6-yl derivatives
Other benzamide derivatives
Substituted pyrimidin compounds
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-18-13(21)10-8-11(15(22)24-14(10)19(2)16(18)23)17-12(20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEWRSBESMRDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,5-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2558791.png)
![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)
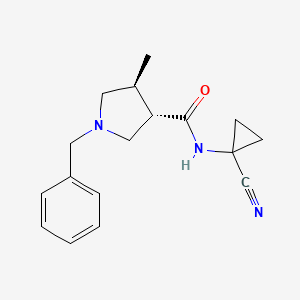
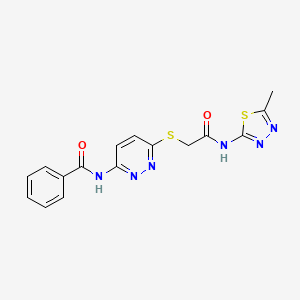
![3-(4-chlorophenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)

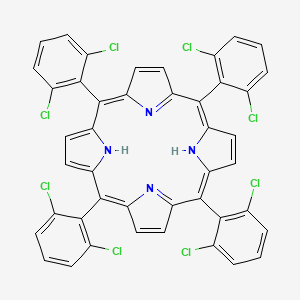
![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)
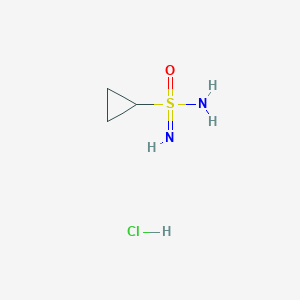
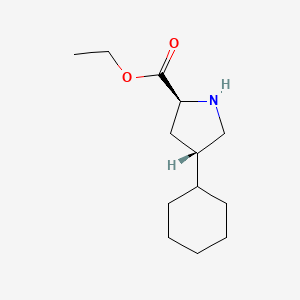
![2-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)
